REACTION_CXSMILES
|
[Li+].C[Si]([N-][Si](C)(C)C)(C)C.C1(C)C=CC=CC=1.Cl[C:19]1[C:24]([Cl:25])=[N:23][CH:22]=[CH:21][N:20]=1.[C:26]([O:29][CH2:30][CH3:31])(=[O:28])[CH3:27]>[Cl-].[NH4+]>[Cl:25][C:24]1[C:19]([CH2:27][C:26]([O:29][CH2:30][CH3:31])=[O:28])=[N:20][CH:21]=[CH:22][N:23]=1 |f:0.1,5.6|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
|
Name
|
|
Quantity
|
14.8 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.699 mL
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CN=C1Cl
|
Name
|
|
Quantity
|
0.725 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred overnight for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (3×100 mL)
|
Type
|
WASH
|
Details
|
The combined ether extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (sodium sulphate)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed (40 g silica cartridge, 0-25% ethyl acetate/petroleum benzine 40-60° C.)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC=CN1)CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.414 g | |
YIELD: PERCENTYIELD | 31% | |
YIELD: CALCULATEDPERCENTYIELD | 30.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |